molecular formula C13H27N3O B14773545 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14773545
M. Wt: 241.37 g/mol
InChI Key: YPXCUZPYUJMYDU-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a chiral small molecule characterized by a pyrrolidine backbone substituted with isopropyl(methyl)amino and amino-methylbutanone groups. These derivatives are often synthesized for applications in neurological and anticonvulsant research due to their affinity for neurotransmitter receptors .

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-3-methyl-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3

InChI Key

YPXCUZPYUJMYDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Isopropyl(methyl)amino Group: This step involves the alkylation of the pyrrolidine ring with isopropyl(methyl)amine under controlled conditions.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of the Ketone Functional Group: The final step involves the oxidation of the corresponding alcohol to form the ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Oxidation of the Ketone Group

The ketone moiety undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) in acidic media convert the ketone to a carboxylic acid derivative.

Reagents Conditions Product
KMnO4\text{KMnO}_4/H2SO4\text{H}_2\text{SO}_4Aqueous, 60–80°C(S)-2-Amino-3-methyl-1-(3-(isopropyl(methyl)amino)pyrrolidin-1-yl)butanoic acid
Jones reagent\text{Jones reagent}Ethanol, 0–5°CCorresponding carboxylic acid derivative

This reaction is influenced by steric hindrance from the isopropyl group, which may slow oxidation kinetics.

Reductive Amination

The ketone group participates in reductive amination with primary amines, forming secondary amines. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or hydrogen gas (H2\text{H}_2) with palladium catalysts are typically used.

Example Reaction:

Ketone+R-NH2NaBH3CNR-NH-CH2(pyrrolidine derivative)\text{Ketone} + \text{R-NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2-\text{(pyrrolidine derivative)}

Yields depend on the amine’s nucleophilicity and solvent polarity, with dichloromethane or ethanol preferred.

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes alkylation or acylation:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH\text{NaH}):

R-NH2+CH3IR-NH-CH3+HI\text{R-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R-NH-CH}_3 + \text{HI}

Reaction efficiency depends on the steric bulk of the pyrrolidine ring.

Acylation

Acyl chlorides (e.g., acetyl chloride) form amide derivatives:

R-NH2+Cl-CO-R’R-NH-CO-R’+HCl\text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl}

Dicyclohexylcarbodiimide (DCC) is often used to activate carboxylic acids for acylation.

Esterification

The ketone reacts with alcohols under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form esters:

R-CO-R’+R”-OHH+R-CO-O-R”+H2O\text{R-CO-R'} + \text{R''-OH} \xrightarrow{\text{H}^+} \text{R-CO-O-R''} + \text{H}_2\text{O}

Methanol or ethanol are common alcohols, with reaction times varying between 6–12 hours.

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

Conditions Product
6M HCl\text{HCl}, reflux(S)-2-Amino-3-methylbutanoic acid derivative
2M NaOH\text{NaOH}, 60°CDegraded pyrrolidine intermediates

Hydrolysis rates are slower due to the tertiary amine’s electron-donating effects.

Hydrogenation of the Pyrrolidine Ring

Catalytic hydrogenation (H2\text{H}_2, Pd/C) reduces the pyrrolidine ring’s double bonds (if present), altering conformational flexibility:

PyrrolidineH2,Pd/CSaturated analogue\text{Pyrrolidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Saturated analogue}

This reaction modifies the compound’s biological activity by increasing hydrophobicity.

Interaction with Biological Targets

While primarily a synthetic compound, its amino and ketone groups enable interactions with enzymes and receptors:

  • Enzyme Inhibition : Binds to active sites via hydrogen bonding (e.g., kinase inhibition).

  • Receptor Modulation : Acts as a partial agonist for GABA receptors due to structural mimicry.

Key Structural Influences on Reactivity

  • Steric Effects : The isopropyl group hinders access to the amino group, slowing alkylation.

  • Electronic Effects : The electron-rich pyrrolidine ring stabilizes cationic intermediates during substitution.

  • Chirality : The (S)-configuration at C2 and C3 directs stereoselective reactions (e.g., >90% enantiomeric excess in acylation) .

Scientific Research Applications

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, backbone rings, and stereochemistry, leading to differences in pharmacological activity, solubility, and stability. Below is a comparative analysis:

Substituent Variants

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one C₁₄H₂₈N₃O Pyrrolidine, isopropyl(methyl)amino ~261.4 g/mol Hypothetical (based on analogs)
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one C₁₉H₃₁N₃O Benzyl(isopropyl)amino 317.5 g/mol Neurological research (dopamine/serotonin modulation)
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one C₁₉H₂₉N₃O Benzyl(cyclopropyl)amino 315.5 g/mol Enhanced lipophilicity; anticonvulsant activity
2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one C₁₈H₂₈N₃O Propanone backbone 289.4 g/mol Intermediate in peptide synthesis

Key Observations:

  • Cyclopropyl substituents (CAS 1354029-15-4) enhance lipophilicity, improving blood-brain barrier penetration .
  • Backbone Modifications: Replacing the methylbutanone group with propanone (CAS 1354028-84-4) reduces steric hindrance, favoring synthetic utility over bioactivity .

Piperidine vs. Pyrrolidine Analogs

Compound Name Backbone Ring Substituents Molecular Weight Pharmacological Relevance Reference
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Piperidine Benzyl(cyclopropyl)amino 329.5 g/mol Extended half-life due to piperidine rigidity
This compound Pyrrolidine Isopropyl(methyl)amino ~261.4 g/mol Hypothetically faster metabolic clearance

Key Observations:

  • Piperidine-based analogs exhibit greater conformational stability and prolonged metabolic half-lives compared to pyrrolidine derivatives .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one?

Methodological Answer: The compound can be synthesized via a multi-step coupling reaction. Key steps include:

  • Amide bond formation : Use EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) as coupling agents in DMF (dimethylformamide) with triethylamine as a base .
  • Solvent and crystallization : Ethanol or ethyl acetate is recommended for recrystallization to enhance purity .
  • Reaction monitoring : Track intermediates via TLC or HPLC.

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsRole
1EDC·HCl, HOBT, DMF, Et₃NActivate carboxyl group for coupling
2Ethanol recrystallizationPurification
3IR/NMR (CDCl₃/DMSO-d₆)Structural validation

Q. How can NMR and IR spectroscopy distinguish structural features of this compound?

Methodological Answer:

  • ¹H NMR :
    • N–H protons : Broad singlet at δ 4.20–4.35 ppm, sensitive to electron-donating/withdrawing substituents .
    • Pyrrolidinone CH₂ : Multiplet at δ 2.01–2.40 ppm.
    • Isopropyl groups : δ 1.63–1.75 ppm (multiplet).
  • ¹³C NMR : Pyrrolidinone carbonyl at δ 174.1–175.3 ppm .
  • IR :
    • N–H stretch: 3437–3378 cm⁻¹.
    • C=O stretch: 1717–1715 cm⁻¹.

Note : Use CDCl₃/DMSO-d₆ as solvents for resolving polar functional groups .

Advanced Research Questions

Q. What pharmacological assays are suitable for evaluating neurotoxicity and anticonvulsant activity?

Methodological Answer:

  • Anticonvulsant screening :
    • Subcutaneous pentylenetetrazol (scPTZ) test : Administer 30–300 mg/kg (i.p.) and monitor seizures at 0.5/4-hour intervals .
    • Maximal electroshock (MES) test : Assess tonic-clonic seizure suppression.
  • Neurotoxicity :
    • Rotarod test : Measure motor coordination deficits.
    • Ethanol interaction studies : Evaluate sedation enhancement .

Data Interpretation : Compare ED₅₀ (effective dose) and TD₅₀ (toxic dose) to calculate therapeutic indices.

Q. How can molecular docking predict binding interactions with neurological targets?

Methodological Answer:

  • Target selection : Focus on GABAₐ receptors or voltage-gated ion channels implicated in seizures.
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Cross-reference docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from MES/scPTZ assays .

Q. Example Protocol :

Prepare ligand (compound) and receptor (PDB ID: e.g., GABAₐ receptor).

Define grid boxes around active sites.

Run 50 genetic algorithm iterations.

Q. How can RP-HPLC methods resolve enantiomeric purity or degradation products?

Methodological Answer:

  • Column : Chiral stationary phase (e.g., Chiralpak IA/IB) for enantiomer separation.
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.
  • Detection : UV at 210–254 nm.
  • Validation :
    • Linearity (R² > 0.99) across 1–100 µg/mL.
    • Precision (%RSD < 2%) .

Q. Table 2: HPLC Parameters

ParameterValue
Flow rate1.0 mL/min
Column temp.25°C
Injection volume20 µL

Q. How do electron-donating/withdrawing substituents affect pharmacological activity?

Methodological Answer:

  • Experimental design : Synthesize analogs with substituents (e.g., –NO₂, –OCH₃) on the benzylamino group.
  • SAR analysis : Compare ED₅₀ values in MES/scPTZ assays.
    • Electron-withdrawing groups (EWG) : Enhance metabolic stability but may reduce bioavailability.
    • Electron-donating groups (EDG) : Increase lipophilicity, improving blood-brain barrier penetration .

Data Contradictions : Some EDGs may paradoxically reduce activity due to steric hindrance. Validate via molecular dynamics simulations.

Q. What strategies mitigate neurotoxicity while retaining anticonvulsant efficacy?

Methodological Answer:

  • Dose optimization : Use lower doses (e.g., 30 mg/kg) with adjunct therapies (e.g., valproate).
  • Prodrug design : Introduce hydrolyzable esters to delay CNS penetration.
  • In vivo models : Test chronic toxicity in zebrafish or rodent models over 14–28 days .

Q. How can elemental analysis validate synthetic purity?

Methodological Answer:

  • Protocol : Combust 2–3 mg samples and measure %C, %H, %N via CHNS analyzer.
  • Acceptance criteria : Deviation ≤ ±0.4% from theoretical values .

Example : For C₁₅H₂₇N₃O₂, theoretical %C = 62.25; observed %C = 62.10–62.60.

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